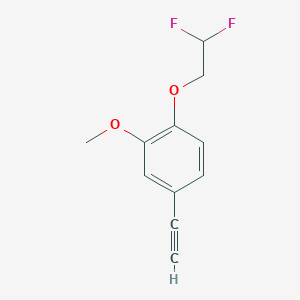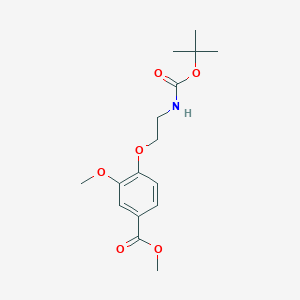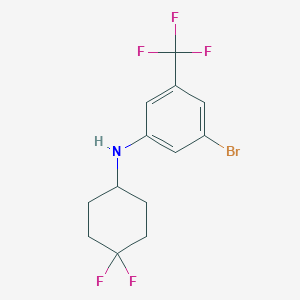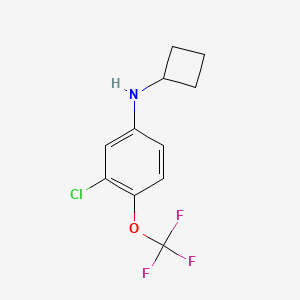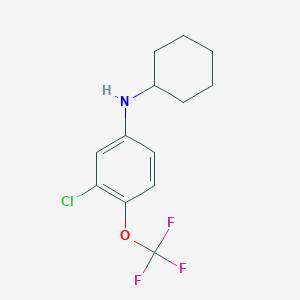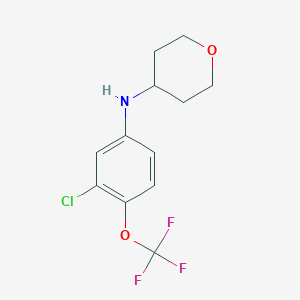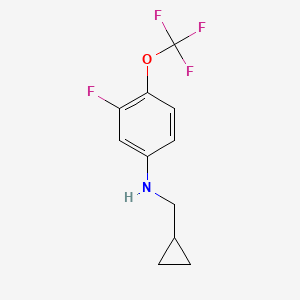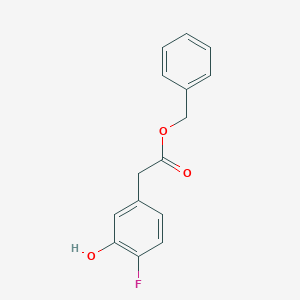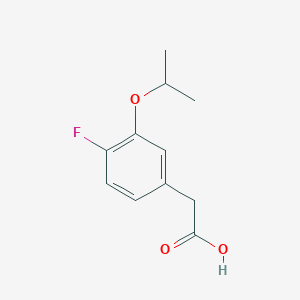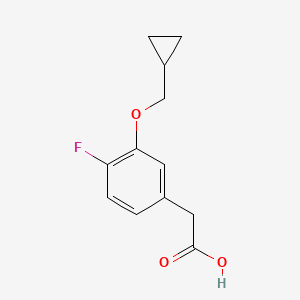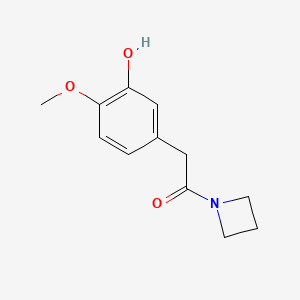
Methyl 2-(benzyloxy)-4-iodobenzoate
Overview
Description
Methyl 2-(benzyloxy)-4-iodobenzoate is a useful research compound. Its molecular formula is C15H13IO3 and its molecular weight is 368.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Diiron 1,3-Propanedithiolate Complexes : It is used in the synthesis and structural analysis of benzyloxy-functionalized 1,3-propanedithiolate complexes, relevant to the active site of [FeFe]-hydrogenases (Li-Cheng Song et al., 2012).
Molecular Imaging Probes for Cathepsin B : This compound serves as a potential lead for developing molecular imaging probes targeting cathepsin B (Patricia E. Edem et al., 2014).
Inhibition of Urokinase-Type Plasminogen Activator : It is a key intermediate in synthesizing 4-substituted benzo[b]thiophene-2-carboxamidines, which selectively inhibit urokinase-type plasminogen activator (A. Bridges et al., 1993).
Synthesis of 3-Iodobenzo[b]furans : Methyl 2-(benzyloxy)-4-iodobenzoate is employed in the synthesis of 3-iodobenzo[b]furans, which are extensively used in various research contexts (Takashi Okitsu et al., 2008).
Design of Supramolecular Dendrimers : It is used in the rational design and synthesis of supramolecular dendrimers across several generations (V. Balagurusamy et al., 1997).
Synthesis of Chiral Phthalides : The compound plays a role in the efficient cyclization of o-iodobenzoates with aldehydes, catalyzed by cobalt bidentate phosphine complexes, leading to chiral phthalides (Hong-Tai Chang et al., 2007).
In Calichemicin Antibiotics : It is utilized in synthesizing aromatic carboxylic acids found in calichemicin antibiotics (K. V. Laak et al., 1989).
Ruthenium-Catalyzed Cyclization : The compound is used in ruthenium-catalyzed cyclizations, producing valuable intermediates like 1-iodo-2-naphthol (Ming‐Yuan Lin et al., 2005).
Self-Assembling Monodendrons Synthesis : It is also used in synthesizing self-assembling monodendrons (V. Percec et al., 1998).
Oxidizing Agent : this compound acts as an oxidizing reagent for converting alcohols to aldehydes or ketones (V. Zhdankin et al., 2005).
Properties
IUPAC Name |
methyl 4-iodo-2-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO3/c1-18-15(17)13-8-7-12(16)9-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWENNTOVWUCZCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)I)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

